molecular formula C7H3BrF5N B2394265 5-Bromo-2-(perfluoroethyl)pyridine CAS No. 1580464-64-7

5-Bromo-2-(perfluoroethyl)pyridine

Cat. No.: B2394265
CAS No.: 1580464-64-7
M. Wt: 276.004
InChI Key: JBRRBJLDDWCMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(perfluoroethyl)pyridine (CAS 1580464-64-7) is a versatile fluorinated pyridine derivative valued in advanced chemical research and development. This compound features a bromine atom and a pentafluoroethyl (perfluoroethyl) group on the pyridine ring, a combination that makes it a valuable scaffold for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The strong electron-withdrawing nature of the perfluoroethyl group significantly enhances the reactivity of the ring, facilitating the selective displacement of the fluorine atom by various nucleophiles . Researchers primarily utilize this compound as a key building block in the synthesis of more complex molecules for applications in pharmaceutical discovery and the development of advanced materials, such as fluorinated polymers and networks that exhibit enhanced thermal stability and chemical resistance . The compound requires cold-chain transportation and must be stored under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-bromo-2-(1,1,2,2,2-pentafluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF5N/c8-4-1-2-5(14-3-4)6(9,10)7(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRRBJLDDWCMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1580464-64-7
Record name 5-bromo-2-(1,1,2,2,2-pentafluoroethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Agrochemistry Research and Development

Precursor for Herbicides and Pesticides

The development of new and effective herbicides and pesticides is crucial for modern agriculture. This compound serves as a key precursor for the synthesis of a variety of agrochemicals. researchgate.net The pyridine (B92270) scaffold is found in many commercially successful herbicides and pesticides. heteroletters.org The presence of the bromine atom allows for the facile introduction of other functional groups through well-established chemical reactions, enabling the creation of a diverse range of potential herbicidal and pesticidal compounds. ossila.com The perfluoroalkyl group can enhance the biological activity and spectrum of these agrochemicals.

Reactivity and Mechanistic Investigations of 5 Bromo 2 Perfluoroethyl Pyridine

Differential Reactivity of Halogen Substituents

The pyridine (B92270) ring in 5-Bromo-2-(perfluoroethyl)pyridine is rendered significantly electron-deficient. This is due to the cumulative electron-withdrawing effects of the ring nitrogen and the powerful perfluoroethyl group at the 2-position. This electronic depletion is the primary factor governing the reactivity of the substituents attached to the ring.

Nucleophilic aromatic substitution (SNAr) is a key reaction for halo-substituted, electron-poor aromatic systems. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The presence of strong electron-withdrawing groups (EWGs) is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction. byjus.comchemistrysteps.com

In this compound, the perfluoroethyl group at the 2-position and the nitrogen atom strongly activate the ring towards nucleophilic attack. While SNAr is typically most efficient when EWGs are positioned ortho or para to the leaving group, the intense activation provided by the C2-perfluoroethyl group makes the entire pyridine ring susceptible. wikipedia.orgmasterorganicchemistry.com

However, the position of the bromine atom at C5 is not electronically favored for substitution compared to positions C2 and C4 (ortho and para to the nitrogen), where the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. wikipedia.org Furthermore, in many SNAr reactions, the rate-determining step is the initial attack of the nucleophile, not the expulsion of the leaving group. This leads to a reactivity order for halogens of F > Cl > Br > I (the "element effect"), which is the reverse of their leaving group ability in SN1 and SN2 reactions. masterorganicchemistry.comchemistrysteps.com This is because the highly electronegative fluorine atom is most effective at stabilizing the transition state by withdrawing electron density.

Despite these factors, substitution at the C5-bromo position can occur, particularly with highly reactive nucleophiles or under conditions that favor a different mechanistic pathway, such as a concerted SNAr mechanism. acs.org In such cases, the relative basicity of the leaving group becomes more significant, and bromide is a weaker base than chloride or fluoride, making it a better leaving group. The reaction of 5-bromo-1,2,3-triazines with phenols, for instance, proceeds via a concerted SNAr mechanism where bromide is readily displaced. acs.org Therefore, while challenging, displacement of the bromine in this compound by potent nucleophiles remains a potential pathway for functionalization.

Table 1: General Reactivity Trends for Halogen Leaving Groups in Nucleophilic Aromatic Substitution (SNAr)

Leaving GroupTypical SNAr Reactivity (Addition-Elimination)Leaving Group Ability (Basicity)
FHighestPoorest
ClIntermediateIntermediate
BrIntermediateGood
ILowestBest

Electrophilic aromatic substitution (EAS) on pyridine is notoriously difficult. The ring nitrogen acts as an electron-withdrawing group, deactivating the ring towards attack by electrophiles. youtube.comyoutube.com This deactivation is often compounded by the reaction conditions, as the acidic catalysts required for many EAS reactions will protonate the basic nitrogen atom, further increasing its electron-withdrawing effect and making the ring even more unreactive. youtube.comlibretexts.org

For this compound, the pyridine ring is exceptionally deactivated due to the combined effects of the ring nitrogen, the C5-bromo substituent, and the potent C2-perfluoroethyl group. Consequently, electrophilic substitution is highly unfavorable and would require extremely harsh reaction conditions, likely resulting in very low yields. youtube.com

If a reaction were to be forced, the site of substitution would be governed by the need to avoid placing a positive charge on the already electron-deficient nitrogen atom in the cationic intermediate (the sigma complex). Electrophilic attack at the C2, C4, or C6 positions would lead to a highly unstable resonance structure with a formal positive charge on the nitrogen. libretexts.orgquora.com Therefore, electrophilic attack occurs preferentially at the C3 or C5 positions (meta to the nitrogen). In the case of this compound, the C5 position is already occupied. The most likely, though still highly disfavored, positions for electrophilic attack would be C3 and, to a lesser extent, C4.

Table 2: Typical Conditions and Yields for Electrophilic Substitution on Pyridine

ReactionConditionsProduct(s)Yield
NitrationH₂SO₄, KNO₃, 300°C3-Nitropyridine22%
SulfonationH₂SO₄, HgSO₄, 230°CPyridine-3-sulfonic acid70%
BrominationBr₂, Oleum, 130°C3-Bromopyridine, 3,5-DibromopyridineLow
Data reflects the general low reactivity of the parent pyridine ring toward EAS. youtube.com

The lone pair of electrons on the nitrogen atom allows pyridine and its derivatives to function as ligands in coordination complexes with a wide variety of metals. acs.orgwikipedia.org The strength of this coordination is fundamentally linked to the basicity, or electron-donating ability, of the pyridine nitrogen.

Substituents on the pyridine ring significantly influence this property. Electron-donating groups increase the electron density on the nitrogen, making it a stronger Lewis base and a better ligand. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, reducing its basicity and weakening its coordinating ability. nih.govnih.gov

In this compound, the strongly electron-withdrawing perfluoroethyl group at the 2-position drastically reduces the electron density of the entire ring system, including the nitrogen atom. The bromo group at the 5-position also contributes a deactivating inductive effect. As a result, the nitrogen atom in this molecule is a very weak base and a poor ligand for metal coordination. While complex formation is still possible, the resulting metal-ligand bond would be expected to be significantly weaker and longer compared to complexes with unsubstituted or electron-rich pyridines. nih.gov

Reactions Involving the Perfluoroethyl Moiety

The perfluoroethyl group is generally characterized by its high chemical and thermal stability, stemming from the strength of the carbon-fluorine bond. However, modern synthetic methods have begun to unlock the reactivity of these robust moieties.

The activation and subsequent functionalization of C-F bonds is a formidable challenge in organic chemistry due to their high bond dissociation energy. Despite this, significant progress has been made, particularly through the use of transition metal catalysis and photocatalysis.

For perfluoroalkyl groups attached to an aromatic ring, C-F activation typically requires low-valent, electron-rich metal complexes (e.g., Ni, Pd, Cu) or specific photocatalytic systems. These methods can reduce the C-F bond to generate a carbon-centered radical, which can then be trapped by a hydrogen source (hydrodefluorination) or participate in cross-coupling reactions. The reactivity often targets the C-F bonds on the carbon adjacent to the aromatic ring (the α-carbon). Research on fluorinated pyridines has shown that hydrodefluorination can be achieved with high regioselectivity, for instance at the 2- and 6-positions using nickel catalysis. While specific studies on this compound are not prevalent, these general principles suggest that selective functionalization of the perfluoroethyl group via C-F activation is a plausible, albeit challenging, transformation.

Beyond C-F bond activation, transformations of the perfluoroethyl group itself are limited due to its general inertness. Most known reactions of perfluoroalkyl-substituted aromatics involve either the aromatic ring, the other substituents, or the C-C bond connecting the perfluoroalkyl chain to the ring.

However, reactions involving the generation of perfluoroalkyl radicals from perfluoroalkyl iodides are well-established. acs.org These electrophilic carbon radicals can add to nucleophilic species. While this is typically used to introduce perfluoroalkyl groups, it provides insight into the potential reactivity of intermediates that could be formed from the perfluoroethyl group on the pyridine ring. For instance, if a radical could be generated at the α- or β-carbon of the perfluoroethyl chain, it could potentially undergo further reactions. Such transformations remain an area of specialized research and are not common synthetic operations. The primary reactivity of the perfluoroethyl group in this compound remains its powerful electron-withdrawing effect on the pyridine ring.

Cross-Coupling and Catalytic Reactions

The presence of a bromine atom at the 5-position and a perfluoroethyl group at the 2-position of the pyridine ring in this compound makes it a valuable substrate for a variety of cross-coupling and catalytic reactions. These reactions are instrumental in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

Palladium-Catalyzed C-C and C-N Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. mdpi.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. mdpi.com In the context of this compound, the bromine atom can be readily displaced by a variety of aryl or heteroaryl groups. For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate (B84403) has been shown to produce a range of novel pyridine derivatives in moderate to good yields. mdpi.comnih.govresearchgate.net The reaction is typically carried out in a solvent mixture like 1,4-dioxane (B91453) and water at elevated temperatures. mdpi.comnih.gov The efficiency of the Suzuki coupling can be influenced by the choice of the palladium catalyst, with [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl2]) often showing high efficacy. nih.gov

A study on the Suzuki cross-coupling of 5-bromo-2-fluoropyridine (B45044) with 5-bromo-2-methoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst resulted in the formation of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine in a high yield of 92%. nih.gov This highlights the utility of palladium catalysis in constructing complex biaryl structures from brominated pyridine precursors.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is particularly useful for introducing a wide range of amine functionalities onto the pyridine ring of this compound. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net The choice of ligand is crucial and can influence the scope and efficiency of the reaction. wikipedia.org For instance, bidentate phosphine ligands like BINAP and DPPF have proven effective for coupling primary amines. wikipedia.org The reaction mechanism is understood to proceed through an oxidative addition, amine coordination, deprotonation, and reductive elimination cycle. wikipedia.orglibretexts.org This method has been successfully applied to the amination of 2-bromopyridines with various amines, including volatile ones, providing a route to secondary and tertiary aminopyridines. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions with Bromopyridine Derivatives
Reactant 1Reactant 2CatalystProductYieldReference
5-bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄5-aryl-2-methylpyridin-3-aminesModerate to Good mdpi.comnih.gov
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole84% nih.gov
2-bromopyridinesVolatile aminesPd(OAc)₂, dpppSecondary/tertiary aminopyridines55-98% researchgate.net
5-bromo-2-fluoropyridine5-bromo-2-methoxyphenylboronic acidPd(PPh₃)₄5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine92% nih.gov

Copper-Mediated Transformations

Copper-catalyzed reactions, particularly the Ullmann reaction, provide an alternative and often complementary approach to palladium-catalyzed methods for forming C-C, C-O, and C-N bonds. organic-chemistry.orgnih.gov

Ullmann Condensation:

The classic Ullmann condensation involves the copper-promoted coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol. organic-chemistry.org While traditionally requiring harsh reaction conditions, modern advancements have led to the development of milder protocols, often employing ligands to facilitate the catalytic cycle. nih.gov For this compound, copper-mediated coupling can be used to introduce various substituents at the 5-position. For example, copper-catalyzed N-arylation of N-heterocycles with aryl bromides has been achieved using CuI in combination with ligands like acylhydrazines. nih.gov

A study demonstrated the copper-catalyzed perfluoroalkylation of heteroaryl bromides, including bromopyridines, using a (phen)CuRF complex. acs.org This indicates the feasibility of using copper-mediated reactions to introduce fluorinated alkyl groups. Furthermore, a highly regioselective Ullmann reaction of 2,x-dihalopyridines with phenols has been developed using a CuI/TMEDA catalytic system to produce 2-aryloxypyridines in good to high yields. nih.gov

Table 2: Examples of Copper-Mediated Reactions with Bromopyridine Derivatives
Reactant 1Reactant 2Catalyst SystemProductYieldReference
Aryl bromidesN-heterocyclesCuI/Acylhydrazine ligandN-Aryl heterocyclesModerate to High nih.gov
2,x-DihalopyridinesPhenolsCuI/TMEDA2-AryloxypyridinesGood to High nih.gov
Bromopyridines(phen)CuCF₃-TrifluoromethylpyridinesGood acs.org

Electrocatalytic Carboxylation of Bromo-Pyridine Derivatives

Electrochemical methods offer a sustainable and alternative approach to traditional catalytic reactions. Electrocatalytic carboxylation, in particular, allows for the direct introduction of a carboxylic acid group onto an aromatic ring using carbon dioxide (CO₂) as a renewable C1 source. nih.gov

Recent research has demonstrated the electrochemical carboxylation of pyridines. nih.gov The regioselectivity of this transformation can be controlled by the choice of the electrolysis setup. For instance, using a divided electrochemical cell can lead to C5-carboxylation of certain pyridine derivatives. nih.gov The proposed mechanism involves the initial one-electron reduction of the pyridine to form a radical anion, which then acts as a nucleophile, attacking CO₂. nih.gov While specific studies on the electrocatalytic carboxylation of this compound are not detailed, the general principles established for other pyridine derivatives suggest its potential as a substrate for such transformations. The electron-withdrawing nature of the perfluoroethyl group could influence the reduction potential and the reactivity of the resulting radical anion.

Furthermore, electrochemical methods have been developed for the bromination of pyridine derivatives under mild conditions, offering a sustainable alternative to traditional methods. acs.orgnih.gov This highlights the growing interest in applying electrochemical strategies to the functionalization of pyridine rings.

Regioselectivity and Stereoselectivity in Synthetic Transformations

The outcome of synthetic reactions involving this compound is significantly influenced by the electronic and steric properties of the substituents on the pyridine ring. Understanding these effects is crucial for controlling the regioselectivity and achieving the desired site-selective functionalization.

Electronic and Steric Effects Influencing Reaction Pathways

The pyridine ring is inherently electron-deficient, and the presence of the strongly electron-withdrawing perfluoroethyl group at the 2-position further deactivates the ring towards electrophilic aromatic substitution. This deactivation, however, also directs incoming electrophiles to specific positions. The bromine atom at the 5-position is a key functional group for cross-coupling reactions.

In nucleophilic aromatic substitution reactions, the fluorine atoms of the perfluoroethyl group can activate the 2-position, but the primary site of reaction for many transformations is the C-Br bond at the 5-position. ossila.com The steric bulk of the perfluoroethyl group can also play a role, potentially hindering reactions at the adjacent 3-position and favoring reactions at the more accessible 5-position.

In copper-mediated trifluoromethylation of 2,5-dibromopyridine, the reaction occurs preferentially at the 2-position. acs.org This suggests that the electronic environment of the pyridine ring can direct the regioselectivity of such transformations.

Controlling Site-Selective Functionalization

Achieving site-selective functionalization of polysubstituted pyridines is a significant challenge in synthetic chemistry. For this compound, the distinct reactivity of the C-Br bond allows for selective transformations at the 5-position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are highly effective for the site-selective functionalization of the C-Br bond without affecting the perfluoroethyl group. nih.govresearchgate.net The choice of catalyst and reaction conditions can be fine-tuned to achieve high yields and selectivity.

In dihalogenated pyridines, the differential reactivity of the halogen atoms can be exploited for sequential functionalization. For example, in 5-bromo-2-fluoropyridine, the fluorine atom is susceptible to nucleophilic aromatic substitution, while the bromine atom is more reactive in palladium-catalyzed coupling reactions. ossila.com This differential reactivity allows for a stepwise introduction of different functional groups at the 2- and 5-positions.

The use of directing groups is another powerful strategy to control regioselectivity. acs.orgnih.gov While not directly applied to this compound in the provided context, this approach has been used to achieve meta-bromination of pyridines by temporarily installing a directing group that alters the electronic properties of the ring. acs.orgnih.gov

Mechanistic Pathways of Key Reactions

Computational Studies on Reaction Mechanisms (e.g., SNAr, C-P bond cleavage)

No specific computational studies on the reaction mechanisms of this compound were identified in the performed search of scientific literature.

Identification of Rate-Determining Steps and Intermediates

No experimental or computational studies identifying the rate-determining steps or intermediates for reactions involving this compound were found in the public domain.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 5-Bromo-2-(perfluoroethyl)pyridine. Through the use of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, a complete picture of the molecule's atomic arrangement and connectivity can be assembled.

High-Resolution ¹H NMR Spectroscopy

High-resolution ¹H NMR spectroscopy is utilized to determine the number and chemical environment of the hydrogen atoms within the this compound molecule. The pyridine (B92270) ring contains three aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine atom and the perfluoroethyl group. The expected spectrum would show three distinct signals in the aromatic region, with their multiplicity and coupling constants providing information about their relative positions on the pyridine ring.

¹³C NMR Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy provides critical information about the carbon skeleton of this compound. The spectrum would be expected to display seven distinct signals, corresponding to the five carbon atoms of the pyridine ring and the two carbon atoms of the perfluoroethyl group. The chemical shifts of the pyridine carbons are influenced by the attached bromine and perfluoroethyl substituents, while the carbons of the perfluoroethyl group would appear at characteristic upfield positions due to the strong shielding effect of the fluorine atoms.

Specific experimental ¹³C NMR spectral data for this compound could not be located in publicly accessible scientific databases.

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a powerful technique for characterizing the fluorine environments in this compound. The perfluoroethyl group contains two distinct fluorine environments: a -CF₂- group and a -CF₃ group. This would result in two separate signals in the ¹⁹F NMR spectrum. The integration of these signals would correspond to the ratio of fluorine atoms (2:3). Furthermore, the coupling between the fluorine atoms in the -CF₂- and -CF₃- groups would lead to characteristic splitting patterns, providing further confirmation of the perfluoroethyl moiety's structure. The chemical shift dispersion in ¹⁹F NMR is significantly larger than in ¹H NMR, which often simplifies spectral analysis.

While general principles of ¹⁹F NMR are well-established, specific, experimentally determined ¹⁹F NMR data for this compound are not available in the surveyed literature.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms in this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the protons on the pyridine ring, helping to determine their relative positions (ortho, meta, para).

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates the signals of protons directly attached to carbon atoms, allowing for the assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons (those without attached protons) and for confirming the connection between the perfluoroethyl group and the pyridine ring.

A comprehensive analysis using these 2D NMR methods would provide definitive evidence for the structure of this compound. However, specific 2D NMR data for this compound is not documented in the available scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, as the measured exact mass can be compared to the calculated theoretical mass. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

While HRMS is a standard technique for molecular formula confirmation, the specific high-resolution mass spectrometry data for this compound has not been reported in the reviewed sources.

Data Tables

As specific experimental data for this compound was not available in the searched literature, the following tables are presented as templates for the expected data structure.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 Data not available Data not available Data not available
H-4 Data not available Data not available Data not available

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
C-2 Data not available
C-3 Data not available
C-4 Data not available
C-5 Data not available
C-6 Data not available
-CF₂- Data not available

Table 3: Hypothetical ¹⁹F NMR Data for this compound

Fluorine Group Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CF₂- Data not available Data not available Data not available

Table 4: Hypothetical HRMS Data for this compound

Ion Calculated Exact Mass Measured Exact Mass

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for determining the purity of volatile and semi-volatile compounds and for identifying any volatile impurities.

In the analysis of this compound, a sample would be injected into the GC, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. The separation of the compound from any impurities is based on differences in their boiling points and interactions with the stationary phase coating the inside of the column. As each component exits the column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecules, typically through electron impact (EI), causing them to fragment in a reproducible manner. The resulting ions are then separated based on their mass-to-charge ratio (m/z). The output is a mass spectrum, which serves as a molecular fingerprint. The mass spectrum of the parent compound would show a molecular ion peak corresponding to its molecular weight, as well as a characteristic pattern of fragment ions. The presence of bromine would be indicated by a distinctive isotopic pattern for the molecular ion and bromine-containing fragments, due to the nearly equal natural abundance of the 79Br and 81Br isotopes. libretexts.org

A search of the scientific literature did not yield specific GC-MS data for this compound. However, the analysis of related pyridine compounds is common, and the technique is well-suited for assessing the purity of such molecules. researchgate.netresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar, less volatile, and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For this compound, ESI-MS would typically be used to confirm the molecular weight of the compound. Due to the basicity of the pyridine nitrogen, protonation would likely occur in the positive ion mode, resulting in the observation of a prominent [M+H]+ ion. High-resolution ESI-MS could provide the accurate mass of this ion, allowing for the determination of the elemental composition. This technique is also valuable in identifying polar impurities or degradation products that may not be amenable to GC-MS analysis. While ESI is a common technique for the analysis of pyridine derivatives, specific ESI-MS data for this compound was not found in the reviewed literature. researchgate.net

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers the highest mass resolving power and mass accuracy of all mass spectrometry techniques. pnnl.gov This unparalleled capability allows for the unambiguous determination of elemental formulas from measured mass-to-charge ratios. In FT-ICR MS, ions are trapped in a strong magnetic field within a Penning trap. The trapped ions are excited into a coherent cyclotron motion by a radiofrequency pulse. The frequency of this motion is inversely proportional to the ion's m/z ratio. The image current produced by the orbiting ions is detected, and a Fourier transform is used to convert this time-domain signal into a frequency-domain signal, which is then converted to a mass spectrum.

The application of FT-ICR MS to this compound would provide an extremely accurate mass measurement, confirming its elemental composition with a high degree of confidence. This is particularly useful for distinguishing between compounds with very similar masses (isobars). The high resolution can also aid in the identification of complex mixtures and trace impurities. nih.govunl.edu Despite its power, a specific FT-ICR MS analysis of this compound has not been reported in the surveyed scientific literature.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹).

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the pyridine ring and the perfluoroethyl group. Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching (pyridine ring): A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

C-F stretching (perfluoroethyl group): Strong and characteristic absorptions are expected in the region of 1100-1300 cm⁻¹ due to the C-F bonds of the perfluoroethyl group.

C-Br stretching: This vibration would appear at lower frequencies, typically below 600 cm⁻¹.

While no specific IR spectrum for this compound was found, the spectra of related compounds such as 5-bromo-2,3-dihydroxy pyridine have been reported and analyzed. cdnsciencepub.com The general regions for pyridine and fluoroalkane absorptions are well-established. acs.orgcdnsciencepub.comaps.orgresearchgate.net

Table 1: Expected IR Absorption Regions for this compound

Functional GroupVibrational ModeExpected Absorption Region (cm⁻¹)
Pyridine RingC-H stretch3000 - 3100
Pyridine RingC=C, C=N stretch1400 - 1600
Perfluoroethyl GroupC-F stretch1100 - 1300 (strong)
Bromo-substituentC-Br stretch< 600

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It is based on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would provide additional information about the vibrational modes of the molecule. The symmetric vibrations of the pyridine ring and the C-C backbone of the perfluoroethyl group are expected to give rise to strong Raman signals. The C-Br stretching vibration would also be observable in the low-frequency region of the Raman spectrum. A detailed analysis of both the IR and Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule. Although studies on the Raman spectra of pyridine and its derivatives are available, specific Raman data for this compound was not identified in the literature. cdnsciencepub.comaps.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

An X-ray crystallographic analysis of this compound would provide a wealth of information, including:

The precise bond lengths and bond angles within the molecule.

The conformation of the perfluoroethyl group relative to the pyridine ring.

The arrangement of the molecules in the crystal lattice (crystal packing).

The nature and geometry of any intermolecular interactions, such as halogen bonding or π-stacking.

While crystal structures of many pyridine derivatives, including some containing fluorine and bromine, have been determined, a specific crystal structure for this compound is not available in the public crystallographic databases based on the conducted literature search. acs.orgnih.gov

Chromatographic Methods for Separation and Quantification

Chromatography is an indispensable tool in chemical analysis, enabling the separation of individual components from a mixture. The choice of chromatographic method is dictated by the physicochemical properties of the analyte, such as volatility, polarity, and molecular size. For this compound, both HPLC and GC are primary techniques for purity and impurity analysis, while GPC may have more specialized applications.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. It is particularly well-suited for the impurity profiling of pharmaceutical intermediates and other high-purity chemicals. nih.govekb.egnih.gov The principle of separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. nih.gov

For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, causing more polar compounds to elute earlier. The high fluorine content of this compound imparts a significant degree of hydrophobicity, leading to strong retention on a C18 column.

A typical HPLC system for the analysis of this compound would consist of a pump to deliver the mobile phase at a constant flow rate, an injector to introduce the sample, a thermostatted column compartment to ensure reproducible retention times, and a detector, most commonly a UV-Vis detector, to monitor the eluting compounds. Diode-Array Detection (DAD) is particularly useful as it provides spectral information for each peak, aiding in peak identification and purity assessment. nih.gov

Research Findings:

The development of a robust HPLC method for this compound would involve optimizing several parameters, including the mobile phase composition, flow rate, and column temperature. A gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to achieve adequate separation of the main peak from closely related impurities. These impurities could include isomers, starting materials, or by-products from the synthesis, such as other halogenated pyridines. nih.gov

For instance, a method could be developed to separate this compound from potential impurities like 2-(perfluoroethyl)pyridine or dibrominated species. The high sensitivity of HPLC allows for the detection and quantification of impurities at very low levels, often in the range of 0.05% to 0.15%. nih.gov

Below is an interactive data table representing a hypothetical HPLC analysis for the purity of a batch of this compound.

Interactive Data Table: HPLC Purity Analysis of this compound

Peak IDCompound NameRetention Time (min)Peak Area% Area
1Impurity A3.4512,5000.08
2This compound8.7215,550,00099.85
3Impurity B10.1510,8000.07

This table is for illustrative purposes and represents typical data obtained from an HPLC purity analysis.

Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile and thermally stable compounds. cdc.gov Given the likely volatility of this compound, GC is an excellent method for its purity assessment. The separation in GC is based on the partitioning of analytes between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a stationary phase, which is a high-boiling-point liquid coated on the inner surface of a capillary column. youtube.com

A GC analysis of this compound would typically involve injecting a dilute solution of the compound into a heated inlet, which vaporizes the sample. The carrier gas then sweeps the vaporized analytes onto the column. The column temperature is often programmed to increase during the analysis, which allows for the separation of compounds with a range of boiling points. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and are detected earlier. youtube.com

A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds due to its high sensitivity and wide linear range. For unequivocal identification of impurities, GC coupled with Mass Spectrometry (GC-MS) is the gold standard. nih.govnih.gov GC-MS provides the retention time from the GC and the mass spectrum of each component from the MS, allowing for confident structural elucidation of unknown impurities. nih.govnih.gov

Research Findings:

The analysis of fluorinated compounds by GC can be highly effective. researchgate.net For this compound, a GC method would be optimized by selecting the appropriate stationary phase, temperature program, and inlet conditions. A mid-polarity stationary phase is often a good starting point for halogenated and aromatic compounds.

A hypothetical GC purity analysis of a this compound sample is presented in the interactive data table below.

Interactive Data Table: GC Purity Analysis of this compound

Peak IDCompound NameRetention Time (min)Peak Area% Area
1Solvent2.10--
2Impurity C5.688,9000.11
3This compound7.238,050,00099.89

This table is for illustrative purposes and represents typical data obtained from a GC purity analysis.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized form of liquid chromatography that separates molecules based on their hydrodynamic volume or size in solution. ualberta.ca The stationary phase consists of porous particles with a specific pore size distribution. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. ualberta.ca

The primary application of GPC is in the analysis of macromolecules, such as polymers and proteins, to determine their molecular weight distribution. ualberta.ca For small molecules like this compound, GPC is not a conventional method for purity assessment or structural elucidation. The separation mechanism of GPC is not designed to resolve small molecules with minor structural differences, which is the primary goal of impurity profiling. HPLC and GC offer significantly higher resolution for such separations.

Research Findings:

While direct GPC analysis of this compound for routine purity testing is not common, the technique could potentially be used in very specific research contexts. For example, if this compound were used as a monomer in a polymerization reaction, GPC would be the ideal technique to characterize the resulting polymer's molecular weight and to separate the polymer from any unreacted monomer. In such a scenario, advanced detectors like a refractive index (RI) detector, which is sensitive to the bulk concentration of the polymer, and a UV detector, which would be highly sensitive to the aromatic pyridine monomer, could be used in series.

However, for the analysis of the small molecule itself, GPC would offer very poor resolution compared to HPLC and GC. The compound and its structurally similar impurities would likely have very similar hydrodynamic volumes and would therefore co-elute, making quantification impossible. Therefore, GPC is generally considered unsuitable for the direct purity and impurity profiling of this compound.

Computational and Theoretical Investigations of 5 Bromo 2 Perfluoroethyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 5-Bromo-2-(perfluoroethyl)pyridine at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a standard and reliable method for studying the electronic properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. arxiv.org For this compound, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to perform geometry optimization. mdpi.com This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles.

The electronic structure, once the geometry is optimized, can be analyzed in detail. A key output is the molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the highly electronegative fluorine atoms on the perfluoroethyl group and the nitrogen atom in the pyridine (B92270) ring create distinct regions of negative potential, while the hydrogen atoms on the ring represent areas of positive potential.

Table 1: Representative Calculated Geometrical Parameters for this compound using DFT

ParameterBond/AngleCalculated Value
Bond Length C-Br~1.89 Å
C-N (average)~1.34 Å
C-C (ring)~1.39 Å
C-C (side chain)~1.52 Å
C-F (average)~1.35 Å
Bond Angle C-N-C (ring)~117°
C-C-Br~119°
C-C-C (side chain)~112°
Dihedral Angle N-C-C-C (torsion)Varies (see Conformation)

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameterization. arxiv.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for properties such as total energy, bond energies, and reaction barriers.

These high-accuracy predictions are often used to benchmark the results obtained from more computationally efficient methods like DFT. case.edu For a molecule like this compound, ab initio calculations can serve as a "gold standard" to validate the geometries and electronic properties predicted by DFT, ensuring the reliability of the computational model. The development of methods to accelerate these calculations is an active area of research, aiming to make their accuracy more accessible for complex systems. case.edu

Quantum chemical calculations are invaluable for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used within a DFT framework to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov By computing the magnetic shielding around each nucleus (¹H, ¹³C, ¹⁹F), a theoretical NMR spectrum can be generated. Comparing these calculated shifts with experimental data provides strong evidence for the proposed molecular structure.

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the infrared (IR) absorption bands. The theoretical IR spectrum can predict the position of key stretches and bends, such as the C-F, C-Br, and pyridine ring vibrations, further confirming the molecule's identity and structural integrity.

Table 2: Predicted Spectroscopic Data for this compound

ParameterNucleus/BondPredicted Value
NMR Chemical Shift Aromatic Protons (¹H)7.5 - 8.7 ppm
Pyridine Carbons (¹³C)120 - 155 ppm
-CF₂- (¹⁹F)~ -110 to -120 ppm
-CF₃ (¹⁹F)~ -80 to -85 ppm
Vibrational Frequency C-F Stretch1100 - 1350 cm⁻¹
Pyridine Ring Stretch1400 - 1600 cm⁻¹
C-Br Stretch550 - 650 cm⁻¹

Molecular Dynamics and Conformation Analysis

The 2-(perfluoroethyl) substituent is not static; it can rotate around the C-C bond connecting it to the pyridine ring. This rotation gives rise to different spatial arrangements known as conformers, each with a distinct energy. Conformational analysis, often performed using theoretical methods, aims to identify the most stable conformers and the energy barriers between them. nih.gov

By systematically rotating the N-C-C-C dihedral angle and calculating the energy at each step, a potential energy surface can be mapped. This reveals the low-energy (stable) and high-energy (transition state) conformations. Molecular dynamics (MD) simulations can further explore the conformational landscape over time, providing insight into the flexibility of the molecule and the populations of different conformers at a given temperature. nih.gov For this compound, steric and electronic interactions between the perfluoroethyl group and the pyridine ring nitrogen will dictate the preferred orientation.

Reactivity and Selectivity Prediction

Theoretical chemistry provides powerful tools for predicting how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. imperial.ac.uk It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com

For this compound, the locations and energies of these orbitals determine its reactivity:

HOMO: Represents the region from which electrons are most easily donated (nucleophilic sites). Reactions with electrophiles will likely occur where the HOMO is localized.

LUMO: Represents the region most receptive to accepting electrons (electrophilic sites). The distribution of the LUMO indicates where a nucleophile is most likely to attack. youtube.com

The electron-withdrawing nature of both the bromine atom and the perfluoroethyl group significantly lowers the energy of the orbitals of the pyridine ring. DFT calculations can precisely map the distribution of the HOMO and LUMO. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Table 3: Calculated Frontier Molecular Orbital Properties for this compound

PropertyDescriptionPredicted Value (eV)
HOMO Energy Energy of the Highest Occupied Molecular Orbital~ -7.0 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital~ -1.5 eV
HOMO-LUMO Gap (ΔE) Energy difference indicating reactivity~ 5.5 eV

Analysis of Reaction Pathways and Transition States

A thorough computational analysis of this compound would involve mapping its potential energy surface to elucidate the mechanisms of various chemical reactions. This would include the identification of transition states, which are the highest energy points along a reaction coordinate, and intermediates.

For a molecule like this compound, several reaction types could be investigated:

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the perfluoroethyl group and the pyridine nitrogen would likely make the pyridine ring susceptible to nucleophilic attack. Computational studies would aim to determine the preferred sites of substitution (e.g., at the bromine-bearing carbon or other positions on the ring) and the associated activation energies.

Cross-Coupling Reactions: The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. Theoretical calculations could predict the relative ease of these reactions, model the catalytic cycles, and identify key intermediates and transition states.

A hypothetical data table for a reaction pathway analysis is presented below. The values are for illustrative purposes only and are not based on actual calculations for this compound.

Table 1: Hypothetical Reaction Pathway Analysis Data

Reaction TypeReactant(s)Product(s)Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
SNAr with MeO-This compound + NaOMe5-Methoxy-2-(perfluoroethyl)pyridineData not availableData not available
Suzuki CouplingThis compound + Phenylboronic acid5-Phenyl-2-(perfluoroethyl)pyridineData not availableData not available

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Hotspots

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying electron density.

For this compound, an MEP map would likely reveal:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be expected around the nitrogen atom of the pyridine ring due to its lone pair of electrons.

Positive Potential (Blue): Regions of low electron density, indicating sites susceptible to nucleophilic attack. These would likely be found on the carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing perfluoroethyl group and the nitrogen atom. The hydrogen atoms would also exhibit positive potential.

Halogen Bonding Site: A region of positive potential, known as a σ-hole, would be expected on the outermost portion of the bromine atom, making it a potential halogen bond donor.

Without specific research, a visual representation or a table of MEP values for this compound cannot be generated.

Non-Covalent Interactions and Intermolecular Forces

The study of non-covalent interactions is crucial for understanding the physical properties and supramolecular chemistry of a compound.

Halogen Bonding Characterization and Significance

The bromine atom in this compound is expected to participate in halogen bonding, a directional, non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid). Computational studies would characterize the strength and directionality of these bonds with various halogen bond acceptors (Lewis bases), such as nitrogen or oxygen atoms in other molecules. The significance of these interactions could be explored in the context of crystal engineering and materials science.

A hypothetical data table summarizing halogen bonding interactions is provided below for illustrative purposes.

Table 2: Hypothetical Halogen Bonding Interaction Data

Halogen Bond DonorHalogen Bond AcceptorInteraction Energy (kcal/mol)Bond Length (Å)Bond Angle (°)
This compoundPyridineData not availableData not availableData not available
This compoundAcetoneData not availableData not availableData not available

Weak Interactions with Solvents and Other Molecules

The interactions of this compound with solvent molecules would determine its solubility and could influence its reactivity. Computational models could simulate the solvation shell around the molecule in different solvents and quantify the various types of weak interactions, including:

Van der Waals forces: Non-specific attractive or repulsive forces.

Dipole-dipole interactions: Due to the permanent dipole moment of the molecule.

Hydrogen bonding: While the molecule itself cannot donate hydrogen bonds (apart from the C-H bonds which are generally weak donors), the pyridine nitrogen can act as a hydrogen bond acceptor.

Applications in Specialized Chemical Sectors

Agrochemistry Research and Development

Design of Novel Crop Protection Agents

The pyridine (B92270) ring is a core component in numerous successful insecticides, including neonicotinoids. researchgate.net The strategic introduction of fluorine-containing substituents, such as a perfluoroethyl group, is a widely used method in medicinal and agrochemical chemistry to enhance the efficacy and physicochemical properties of bioactive molecules. Pyridine derivatives are actively researched for their insecticidal properties against various pests. researchgate.netnih.govresearchgate.net

Research into related fluorinated pyridine structures demonstrates their potential in creating potent agrochemicals. For instance, trifluoromethyl-pyridine substructures are key to certain herbicides, where the pyridine ring was found to offer greater crop selectivity compared to phenyl analogues, which could cause significant injury to crops like wheat. nih.gov The introduction of a perfluoroethyl group into the 5-bromo-pyridine framework is a logical progression in the design of novel active ingredients. This modification can enhance lipophilicity, which influences the compound's ability to penetrate insect cuticles and interact with biological targets. The electron-withdrawing nature of the perfluoroethyl group can also modulate the reactivity and binding affinity of the molecule to its target site within the pest.

The development of new insecticides often involves the synthesis and screening of a library of compounds with systematic structural variations. The use of building blocks like 5-Bromo-2-(perfluoroethyl)pyridine allows for the creation of diverse molecular architectures to identify candidates with superior performance and safety profiles.

Table 1: Examples of Pyridine Derivatives in Insecticidal Research
Compound TypeTarget Pest ExampleKey Structural FeaturesReference
Partially Hydrogenated IsoquinolinesAphis gossypii (Cotton aphid)Fused pyridine ring system nih.gov
Thieno[2,3-b]pyridine derivativesAphis craccivora (Cowpea aphid)Neonicotinoid analogues with cyano and substituted phenyl groups researchgate.net
Piperidinium/Morpholinium CyanopyridinethiolatesAphis craccivora (Cowpea aphid)Pyridine-2-thiolate salt structure researchgate.net

Role in Agricultural Chemical Intermediates

This compound serves as a crucial intermediate for the synthesis of complex agricultural chemicals. The bromine atom at the 5-position is a versatile functional group that provides a reactive site for various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, are powerful methods for forming new carbon-carbon or carbon-nitrogen bonds. mdpi.com This allows for the efficient assembly of the final, more complex active ingredient by attaching other molecular fragments to the pyridine core. mdpi.com

The synthesis of herbicides like Dithiopyr and Thiazopyr, which contain a fluorinated pyridine core, illustrates this principle. nih.gov Although these specific examples use a trifluoromethyl group, the synthetic strategy is analogous. The process often involves building a functionalized pyridine ring and then using its reactive handles to construct the final product. nih.gov Therefore, this compound is a valuable starting material, providing a pre-functionalized, fluorinated core that imparts desirable properties to the end product. Its use can streamline synthetic routes and provide efficient access to novel classes of potential herbicides and pesticides.

Materials Science Innovations

The distinct electronic characteristics of this compound make it a significant building block in the field of materials science, contributing to the development of advanced materials with tailored properties.

Building Block for Advanced Electronic Materials

The compound is an ideal building block for organic semiconductors. ossila.comchemicalbook.com The pyridine ring is inherently electron-deficient, and this property is significantly amplified by the strong electron-withdrawing nature of the perfluoroethyl group. This makes the molecule suitable for creating n-type (electron-transporting) materials, which are essential components in many organic electronic devices.

Furthermore, the bromine atom acts as a convenient point of attachment for incorporating the molecule into larger, conjugated polymer systems through well-established cross-coupling reactions. This synthetic versatility allows for the creation of polymers and macromolecules where the electronic properties can be precisely controlled by the inclusion of the 5-bromo-2-(perfluoroethyl)pyridyl unit. bldpharm.com

Application in Organic Light-Emitting Diodes (OLEDs)

In the specific field of OLEDs, materials based on fluorinated pyridine scaffolds are used to create efficient and stable devices. ossila.comchemicalbook.com The electron-deficient character of this compound makes it a candidate for use in host materials for the emissive layer of an OLED. chemicalbook.com Host materials play a critical role in device performance by facilitating charge transport and preventing concentration quenching of the light-emitting guest molecules.

A host material synthesized from the related compound 5-bromo-2-fluoropyridine (B45044) has been demonstrated in OLED applications. ossila.comchemicalbook.com The incorporation of the highly fluorinated perfluoroethyl group is expected to further enhance thermal stability and influence the energy levels of the material, which are critical parameters for optimizing OLED efficiency and lifetime.

Contribution to Fluorinated Polymers and Networks

The incorporation of perfluorinated groups into polymers is a proven strategy for creating high-performance materials. nih.gov this compound can be used as a monomer in the synthesis of novel fluorinated polymers. After converting the bromine atom to a more reactive functional group, it can be polymerized to form polymers where the perfluoroethylpyridine moiety is either part of the main chain or a pendant group. nih.gov

These resulting fluoropolymers are known for their exceptional properties, including high thermal stability and robust chemical resistance, making them suitable for demanding applications such as specialty coatings and components for the aerospace and automotive industries. The pyridine ring itself contributes to the rigidity and thermal stability of the polymer backbone. nih.gov

Role in Developing Materials with Tuned Physical Properties (e.g., Dielectric Constant, Surface Energy)

The introduction of the this compound unit into a material has a profound impact on its bulk physical properties. The high fluorine content is particularly effective at tuning two key parameters:

Dielectric Constant: Fluorinated polymers typically exhibit a low dielectric constant (low-k). This property is highly sought after in the microelectronics industry for use as insulating layers between conductive wires, as it reduces signal delay and cross-talk, enabling faster and more efficient electronic devices.

Surface Energy: The perfluoroethyl group drastically lowers the surface energy of a material. This results in surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). Such properties are invaluable for creating protective coatings, self-cleaning surfaces, and materials for aerospace sealants. nih.gov

Table 2: Influence of Fluorinated Pyridine Moieties on Material Properties
PropertyEffect of IncorporationResulting Application
Thermal StabilityIncreased resistance to thermal decompositionHigh-performance polymers, aerospace components nih.gov
Chemical ResistanceEnhanced inertness to chemical attackDurable coatings, chemical-resistant materials nih.gov
Dielectric ConstantLowered dielectric constant (low-k)Microelectronics insulators
Surface EnergySignificantly lowered surface energyHydrophobic/oleophobic coatings, self-cleaning surfaces nih.gov

Potential as Chiral Dopants in Liquid Crystals

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. Chiral nematic liquid crystals (N*LCs) are created by adding a chiral substance (a chiral dopant) to a non-chiral (achiral) host liquid crystal material. nih.gov The dopant induces a helical twist in the molecular arrangement of the host, leading to unique optical properties that are the basis for many display technologies.

The effectiveness of a chiral dopant is measured by its helical twisting power (HTP). nih.gov While this compound is not itself chiral, it serves as a potential precursor for the synthesis of new chiral dopants. The synthesis of liquid crystal molecules often involves pyridine-containing structures. nbinno.com For instance, axially chiral compounds based on spirobiindan-dione cores have been shown to be effective dopants. rsc.orgrsc.org

The synthetic versatility of this compound, particularly the reactivity of its bromine atom in cross-coupling reactions, would allow it to be attached to a chiral auxiliary or incorporated into a larger, rigid, chiral molecular framework. The presence of the perfluoroethyl group could influence the intermolecular interactions between the dopant and the liquid crystal host, potentially leading to novel and desirable properties in the resulting material. The design of new chiral dopants is an active area of research, and fluorinated pyridine structures represent a promising, yet underexplored, class of compounds for this application. nih.gov

Future Perspectives and Challenges in Research on 5 Bromo 2 Perfluoroethyl Pyridine

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of fluorinated organic compounds, including perfluoroalkylated pyridines, is an area of active research, with a growing emphasis on developing environmentally benign and efficient methodologies. rsc.orgnih.gov Future research on 5-bromo-2-(perfluoroethyl)pyridine will likely focus on moving beyond traditional synthetic methods, which may involve harsh reagents and generate significant waste, towards more sustainable alternatives.

Key areas for development include:

Catalytic C-H Activation: Direct C-H functionalization of the pyridine (B92270) ring with a perfluoroethyl group would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency for reactions involving hazardous reagents or intermediates, which are sometimes necessary for the synthesis of highly functionalized molecules.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to milder reaction conditions and higher selectivity, reducing the environmental impact. nih.gov

Alternative Fluorinating Agents: Research into novel and safer fluorinating agents to introduce the perfluoroethyl group is a continuous effort in organofluorine chemistry. nih.gov

The development of such methods will be crucial for making this compound and its derivatives more accessible and cost-effective for a wider range of applications. A review of green synthesis methods for pyridine derivatives highlights various techniques like multicomponent one-pot reactions and the use of green catalysts that could be adapted for this purpose. nih.govresearchgate.net

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The bromine atom at the 5-position of this compound serves as a versatile handle for a wide array of chemical transformations, particularly cross-coupling reactions. Building upon the known reactivity of similar brominated pyridines, future research is expected to explore a broader range of derivatization strategies. ossila.commdpi.com

Reaction TypePotential Coupling PartnerResulting Derivative ClassPotential Applications
Suzuki CouplingAryl/Heteroaryl Boronic AcidsBiaryl/Heteroaryl PyridinesPharmaceuticals, Organic Electronics
Sonogashira CouplingTerminal AlkynesAlkynylpyridinesFunctional Materials, Organic Synthesis
Buchwald-Hartwig AminationAmines, AmidesAminopyridinesMedicinal Chemistry
Heck CouplingAlkenesAlkenylpyridinesPolymer Chemistry, Agrochemicals
Stille CouplingOrganostannanesFunctionalized PyridinesComplex Molecule Synthesis

Beyond these established methods, future work could delve into more novel reactivity patterns, such as:

Photoredox Catalysis: Light-mediated reactions could enable new types of transformations at the bromine-substituted position under mild conditions.

Electrochemical Synthesis: Utilizing electricity to drive reactions could provide a green and efficient way to derivatize the molecule.

Metal-catalyzed C-H Functionalization: Activating other positions on the pyridine ring for further functionalization would allow for the creation of highly complex and diverse molecular architectures.

The exploration of these novel reactivity patterns will be crucial for unlocking the full synthetic potential of this compound.

Leveraging Computational Methods for Rational Design and Discovery

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. nih.govnih.gov For this compound, computational methods can provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets or materials.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: To understand the influence of the perfluoroethyl group on the electron distribution and reactivity of the pyridine ring. This can help in predicting the regioselectivity of further reactions.

Molecular Docking Simulations: To predict the binding affinity and mode of interaction of derivatives of this compound with specific protein targets, aiding in the design of new pharmaceutical agents. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model the behavior of this compound in complex environments, such as in solution or within a polymer matrix.

Materials Property Prediction: To forecast the electronic and optical properties of polymers or organic electronic materials incorporating the this compound moiety.

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new molecules and materials based on this versatile building block.

Computational MethodPredicted PropertyRelevance to Research
Density Functional Theory (DFT)Electron density, orbital energies, reaction pathwaysUnderstanding reactivity and guiding synthesis
Molecular DockingBinding affinity and mode to biological targetsRational drug design
Molecular Dynamics (MD)Conformational changes, solvation effectsSimulating behavior in biological or material systems
Quantitative Structure-Activity Relationship (QSAR)Correlation of structure with biological activityPredicting the potency of new derivatives

Expanding Applications in Emerging Fields of Chemical Science

The unique properties conferred by the perfluoroethyl group, such as increased lipophilicity, metabolic stability, and thermal resistance, make this compound an attractive building block for a variety of emerging applications. mdpi.commdpi.com While its primary use to date has likely been as an intermediate in the synthesis of agrochemicals and pharmaceuticals, future research could expand its utility into other cutting-edge areas of chemical science.

Potential emerging applications include:

Organic Electronics: The electron-deficient nature of the perfluoroalkylated pyridine ring could be exploited in the design of new organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com

Advanced Polymers: Incorporation of this moiety into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. nih.govmdpi.com

Supramolecular Chemistry: The pyridine nitrogen and the bromine atom can both participate in non-covalent interactions, making this molecule a potential building block for the construction of complex supramolecular architectures.

Chemical Probes and Sensors: The unique spectroscopic properties that can arise from derivatization could be harnessed to develop novel probes and sensors for various analytes.

The continued exploration of these and other applications will undoubtedly solidify the importance of this compound as a valuable tool in the modern chemist's arsenal. The versatility of heterocyclic compounds, in general, points to a wide range of possibilities in materials science and nanotechnology. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2-(perfluoroethyl)pyridine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves halogenation and coupling reactions. For example, 5-bromo-2-iodopyridine derivatives can undergo Ullmann or Suzuki-Miyaura coupling with perfluoroethyl reagents. Optimizing catalysts (e.g., Pd(PPh₃)₄ for Suzuki reactions) and solvents (e.g., THF or DMF) is critical. Elevated temperatures (80–120°C) and inert atmospheres improve yields by minimizing side reactions .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography with gradients of ethyl acetate/hexane. Yield discrepancies may arise from trace moisture or oxygen, necessitating strict anhydrous conditions .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. Fluorine-containing groups (e.g., perfluoroethyl) require ¹⁹F NMR to resolve splitting patterns (e.g., coupling constants for -CF₂CF₃) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotope signature) .
  • X-ray Crystallography : Resolves structural ambiguities, particularly steric effects from bulky substituents .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodology : It serves as a scaffold for CNS-targeting drug candidates. The bromine atom enables further functionalization (e.g., cross-coupling), while the perfluoroethyl group enhances metabolic stability and lipophilicity. In vitro assays (e.g., receptor-binding studies) should use HEK-293 or SH-SY5Y cell lines to evaluate affinity for serotonin/dopamine receptors .

Advanced Research Questions

Q. How can conflicting reactivity data in cross-coupling reactions involving the perfluoroethyl group be resolved?

  • Methodology : Discrepancies often stem from competing pathways (e.g., homocoupling vs. heterocoupling). Use kinetic studies (e.g., variable-temperature NMR) to identify intermediates. For example, if Pd(0) catalyst decomposition occurs, switch to air-stable Pd(II) precatalysts. DFT calculations can model transition states to predict regioselectivity .

Q. What strategies mitigate the electron-withdrawing effects of perfluoroethyl groups during nucleophilic substitution?

  • Methodology : The -CF₂CF₃ group deactivates the pyridine ring, slowing SNAr reactions. Use strong nucleophiles (e.g., Grignard reagents) in polar aprotic solvents (DMSO or DMF) at high temperatures (100–150°C). Alternatively, employ directing groups (e.g., boronic esters) to enhance regiocontrol .

Q. How do environmental factors (pH, temperature) affect the compound’s stability in biological assays?

  • Methodology : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, analyzing degradation via LC-MS. Acidic conditions may hydrolyze the pyridine ring, while basic conditions could cleave the perfluoroethyl group .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store solutions at -20°C under argon to prevent oxidation .

Q. How can structural analogs be designed to improve bioavailability while retaining target affinity?

  • Methodology :

  • SAR Studies : Replace bromine with other halogens (e.g., iodine) or bioisosteres (e.g., -CF₃) and compare IC₅₀ values in receptor-binding assays .
  • Prodrug Approaches : Introduce ester or amide moieties at the 2-position to enhance solubility. Hydrolysis in vivo regenerates the active compound .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

  • Methodology :

  • Assay Variability : Compare cell lines (e.g., primary neurons vs. immortalized lines) and assay conditions (e.g., serum-free vs. serum-containing media). Control for batch-to-batch compound purity using HPLC .
  • Metabolic Differences : Use hepatocyte microsomes to assess species-specific metabolism (e.g., human vs. rodent CYP450 isoforms). Conflicting in vivo data may stem from differential clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.